Product packaging for ACTH (1-13)(Cat. No.:CAS No. 22006-64-0)

ACTH (1-13)

Número de catálogo: B1682535
Número CAS: 22006-64-0
Peso molecular: 1623.8 g/mol
Clave InChI: VGBVAARMQYYITG-DESRROFGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tridecactide is a synthetic tridecapeptide with the amino acid sequence of the first 13 residues of native adrenocorticotropic hormone (ACTH), also identified as alpha-corticotropin (1-13) or desacetyl-α-MSH . With a molecular formula of C75H106N20O19S and a molecular weight of 1623.83 g/mol, it is a defined chemical entity for scientific investigation . This peptide is an agonist of melanocortin receptors, which play crucial roles in regulating immune responses and inflammation . Its immunomodulatory properties are the foundation of its primary research applications. A significant area of study is its investigation, often in combination with met-enkephalin, as a potential therapy for relapsing-remitting multiple sclerosis (MS) . Preclinical and clinical research is also exploring its potential application in treating COVID-19, focusing on its ability to modulate the immune response in patients with moderate to severe infection . Beyond these areas, Tridecactide serves as a valuable research tool for studying melanocortin receptor functions and their influence on physiological processes such as inflammation and metabolism . The development status of Tridecactide for various indications is summarized in the table below. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Selected Research and Development Status

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H106N20O19S B1682535 ACTH (1-13) CAS No. 22006-64-0

Propiedades

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBVAARMQYYITG-DESRROFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H106N20O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22006-64-0, 37213-49-3
Record name Tridecactide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Melanotropin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecactide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthetic Methodologies and Chemical Transformations of Tridecactide

Fundamental Principles of Peptide Coupling Reactions in Tridecactide Synthesis

Peptide coupling is the cornerstone of Tridecactide synthesis, involving the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This is a nucleophilic substitution reaction where the amine group of one amino acid attacks the activated carboxyl group of another. jpt.com To facilitate this reaction and prevent undesired side reactions, such as self-coupling or racemization, strategic use of protecting groups and coupling reagents is essential. jpt.comwikipedia.orgthermofisher.com

Protecting Groups: Amino acids contain various reactive functional groups (alpha-amino, carboxyl, and side-chain functionalities) that must be selectively protected during synthesis. Two primary protecting group strategies are widely used:

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry: This approach utilizes a base-labile Fmoc group for N-terminal protection, typically removed with a mild base like piperidine (B6355638). Side-chain protecting groups are generally acid-labile (e.g., tert-butyl, tBu) and are removed during the final cleavage step with trifluoroacetic acid (TFA). wikipedia.orgthermofisher.comiris-biotech.delibretexts.org Fmoc chemistry is favored in commercial settings due to its mild deprotection conditions, often leading to higher quality and yield. thermofisher.com

Boc (tert-butoxycarbonyl) chemistry: This strategy employs an acid-labile Boc group for N-terminal protection, removed with a strong acid such as TFA. Side-chain protecting groups are typically benzyl (B1604629) or benzyl-based (Bzl) and are removed simultaneously with the peptide cleavage from the solid support using anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgthermofisher.com Boc chemistry can be preferred for complex peptide synthesis or when base-sensitive moieties are present. thermofisher.com

Coupling Reagents: Coupling reagents activate the carboxyl group, making it more susceptible to nucleophilic attack. Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). While effective, they can lead to racemization and often require additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. jpt.comwikipedia.orglibretexts.org

Phosphonium and Uronium Salts: Examples include benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (T3P). These reagents offer high coupling efficiency with reduced racemization risk and are often used in solid-phase synthesis. powdersystems.comjpt.combachem.com Their use typically requires the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.comyoutube.com

Detailed Analysis of Solid-Phase Peptide Synthesis (SPPS) for Tridecactide Production

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a widely adopted method for Tridecactide production, particularly suitable for peptides of its length (13 amino acids). powdersystems.combachem.combiosyn.com The core principle involves the sequential addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric support, typically a resin. powdersystems.combiosyn.comjpt.com This method simplifies purification steps as excess reagents and by-products can be removed by simple filtration and washing without product loss. biosyn.compeptide.com

The SPPS process for Tridecactide proceeds in a cyclical manner, typically from the C-terminus to the N-terminus: powdersystems.comwikipedia.orgbiosyn.com

Resin Functionalization and First Amino Acid Attachment: The synthesis begins by functionalizing the resin (e.g., polystyrene beads) to introduce a reactive group. The C-terminal amino acid of Tridecactide (Valine) is then covalently attached to this functionalized resin. The alpha-amino group and any reactive side chains of this amino acid are protected. powdersystems.comjpt.compeptide.com

Deprotection: The temporary N-alpha protecting group (e.g., Fmoc or Boc) of the attached amino acid is selectively removed under specific conditions (e.g., piperidine for Fmoc, TFA for Boc). This exposes the free amino group, preparing it for the next coupling step. powdersystems.comwikipedia.orgthermofisher.compeptide.com

Washing: The resin is thoroughly washed to remove residual deprotection reagents and any by-products. powdersystems.compeptide.com

Coupling: A new, N-alpha protected amino acid (with protected side chains) is introduced along with a coupling reagent. This amino acid reacts with the free amino group on the resin, forming a new peptide bond and extending the chain. powdersystems.comwikipedia.orgjpt.com Excess reagents are typically used to drive the reaction to completion, maximizing yield. biosyn.com

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the Tridecactide sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val) until the full 13-amino acid chain is assembled. powdersystems.comjpt.com

Cleavage and Final Deprotection: Once the Tridecactide sequence is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are simultaneously removed. The choice of cleavage reagent depends on the protecting group strategy (e.g., TFA for Fmoc/tBu chemistry, HF for Boc/Bzl chemistry). powdersystems.comwikipedia.orgthermofisher.com

Table 1: General Steps in Solid-Phase Peptide Synthesis (SPPS)

Step No.Process StepDescriptionKey Reagents/Conditions
1Resin LoadingC-terminal amino acid attached to insoluble resin.Functionalized resin, protected amino acid
2DeprotectionRemoval of N-alpha protecting group from the last amino acid.Piperidine (for Fmoc), TFA (for Boc)
3WashingRemoval of deprotection reagents and by-products.Solvents (e.g., DMF, DCM)
4CouplingAddition of next protected amino acid to the free N-terminus.Protected amino acid, coupling reagent (e.g., HATU, HBTU, DIC), base (e.g., DIPEA)
5RepeatCycles 2-4 repeated until full peptide chain is assembled.As above
6Cleavage & DeprotectionRelease of peptide from resin and removal of all remaining protecting groups.TFA (Fmoc/tBu), HF (Boc/Bzl)

Exploration of Liquid-Phase Peptide Synthesis (LPPS) Techniques

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method that remains valuable, particularly for large-scale production of peptides and for synthesizing shorter sequences (typically up to 20 amino acids) or specific complex structures. ambiopharm.comwikipedia.orgbachem.comcreative-peptides.comformulationbio.com Unlike SPPS, LPPS involves synthesizing the peptide in a homogeneous solution. creative-peptides.com

Key aspects of LPPS techniques include:

Stepwise or Fragment Synthesis: LPPS can proceed by the stepwise addition of individual amino acids or by the coupling of pre-synthesized, protected peptide fragments. creative-peptides.comformulationbio.com The latter, known as fragment condensation, is often advantageous for longer peptides as it allows for intermediate purification of partial sequences. bachem.comformulationbio.com

Intermediate Purification: A significant advantage of LPPS over SPPS is the ability to purify intermediates at each stage of synthesis. This leads to lower impurity levels in the final product compared to SPPS, where purification primarily occurs at the end. bachem.comcreative-peptides.comformulationbio.com Purification techniques like crystallization can yield high purity peptides. ambiopharm.com

Soluble Supports (Tags): Modern LPPS techniques often utilize soluble tags, which simplify workup and cleanup steps by allowing for easy separation of the growing peptide from excess reagents and by-products, often through membrane filtration or aqueous extraction. bachem.comcreative-peptides.comformulationbio.com

Reagent Economy and Scalability: LPPS can often use fewer excess reagents compared to SPPS, contributing to reduced waste. ambiopharm.comcreative-peptides.com Reactions in solution are generally easier to scale up for industrial production. creative-peptides.comformulationbio.com

Table 2: Comparison of SPPS and LPPS for Peptide Synthesis

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Support Insoluble solid support (resin)Homogeneous solution, sometimes with soluble tags
Purification Primarily at the end of synthesisIntermediate purification possible at each step
Impurity Level Higher accumulation of impurities (deletion sequences, truncated peptides)Generally lower impurity levels due to intermediate purification
Automation Highly amenable to automationCan be automated, but often more complex
Scalability Scalable, but can be limited by resin capacityEasier to scale up for large-scale production
Reagent Use Often requires excess reagentsCan use fewer excess reagents
Peptide Length Suitable for a wide range, typically up to ~80 amino acidsMore economical for shorter peptides (<20 amino acids) or specific fragments
Process Speed Generally faster due to simplified washingCan be slower, especially for longer sequences

Strategies for Precision Control of Reaction Conditions to Optimize Yield and Purity

Optimizing the synthesis of Tridecactide to achieve high yield and purity is paramount. This involves precise control over various reaction parameters and strategic choices throughout the synthetic process. creative-peptides.com

Choice of Synthesis Method: The selection between SPPS and LPPS, or even a hybrid approach, is a primary decision based on the peptide's length, sequence complexity, and desired scale of production. ambiopharm.comcreative-peptides.com

Resin and Coupling Method Optimization (for SPPS): For solid-phase synthesis, selecting appropriate resins (e.g., Wang resin) and optimizing coupling methods, such as employing a double-coupling strategy, can significantly enhance the purity and yield of the target peptide. creative-peptides.comgyrosproteintechnologies.com Double-coupling involves repeating the coupling step to ensure maximum reaction completion, particularly for difficult sequences or sterically hindered amino acids. creative-peptides.comgyrosproteintechnologies.com

Optimizing Reaction Parameters: Fine-tuning parameters like reaction time, temperature, and reagent concentration is crucial. For instance, using efficient coupling reagents (e.g., HATU, HCTU, COMU) at optimal concentrations can improve coupling efficiency and reduce by-product formation. jpt.comcreative-peptides.com

Minimizing Side Reactions and Racemization: The formation of undesired side products, truncated sequences, or racemization (conversion of L-amino acids to D-isomers) can significantly reduce purity. Using additives like HOBt or HOAt can reduce racemization. creative-peptides.com Capping of any unreacted amino groups after a coupling reaction can prevent the formation of deletion products, especially in the synthesis of difficult or long peptides. gyrosproteintechnologies.com

Solvent Quality: Always using fresh, high-quality solvents is critical, as re-using solvents can reduce purity. gyrosproteintechnologies.com

Purification and Analysis: Effective purification techniques are indispensable. High-performance liquid chromatography (HPLC) is the gold standard for purifying synthesized peptides, removing side products and unreacted materials. creative-peptides.comgyrosproteintechnologies.com Gel filtration and ion exchange chromatography can also be employed. biosyn.comcreative-peptides.com Real-time monitoring of the reaction process and products using techniques like mass spectrometry can enable early detection and resolution of potential issues, ensuring quality. creative-peptides.comgyrosproteintechnologies.com For difficult-to-purify peptides, a multi-step purification strategy (crude followed by fine purification) may be necessary. creative-peptides.com

Investigation of Chemical Reaction Mechanisms

Tridecactide, as a peptide, undergoes various chemical reactions during its synthesis and can be subject to specific transformations. The primary focus for Tridecactide is its formation through peptide bond creation.

Substitution Reactions for Amino Acid Modification

Substitution reactions are a crucial aspect of peptide chemistry, allowing for the alteration of specific amino acids within a peptide sequence to modify its properties, including stability, activity, and selectivity wikipedia.org. For Tridecactide, as a synthetic peptide, such modifications are typically introduced during or after its chemical synthesis.

One common approach involves the replacement of natural amino acids with non-proteinogenic (unnatural) amino acids (NPAAs) researchgate.netnih.govnih.gov. NPAAs are organic molecules that contain an amine and a carboxylic acid group but are not directly encoded by the genetic code nih.gov. Their incorporation can significantly improve the pharmacokinetic properties of peptides, such as enhancing stability against enzymatic degradation and improving receptor binding nih.govnih.gov. For instance, the introduction of atypical moieties like D-amino acids or N-alkyl groups can obstruct the hydrolysis of peptide bonds by proteases, leading to increased biological stability nih.gov.

Site-specific modification of amino acids can be achieved through various chemical reactions targeting specific functional groups. For example, the N-terminal amino group can be selectively modified nih.govgoogle.com. Methods include oxidation of N-terminal serine and threonine residues to form aldehydes, followed by reactions like oxime ligation nih.gov. The unique chemical properties of the N-terminus, such as its lower pKa compared to lysine (B10760008) ε-amino groups, can be exploited for kinetically controlled labeling nih.gov. Furthermore, the N-terminus can be converted into a ketone or aldehyde group via transamination reactions nih.gov.

Side-chain modifications are also widely explored. Nucleophilic residues like lysine and cysteine are frequent targets for chemical modification agents acs.orgcsbsju.edu. Cysteine thiols, due to their lower pKa, offer high specificity for reactions with maleimide (B117702) groups nih.govresearchgate.net. Other amino acids, including glutamic acid, aspartic acid, tryptophan, tyrosine, phenylalanine, and arginine, can also undergo site-selective functionalization acs.org. For example, a palladium-catalyzed allylic alkylation has been developed for modifying tyrosine residues in aqueous solutions acs.org.

The introduction of functional groups like alkynyl or azido (B1232118) moieties through non-natural amino acids allows for selective modification of peptides via click chemistry, such as the {3+2} cycloaddition reaction acs.orggoogle.com. This provides a convenient handle for further structural modifications acs.org.

Data on specific substitution reactions for Tridecactide itself beyond general peptide modification principles is limited in the provided context, but the general methodologies for amino acid modification in synthetic peptides are applicable.

Advancements in Peptidomimetic Agent Synthesis Relevant to Tridecactide Analogs

Peptidomimetics are compounds designed to mimic the structural and functional elements of natural peptides, aiming to overcome inherent challenges such as enzymatic susceptibility and membrane impermeability, while retaining or enhancing biological activity and selectivity nih.govlongdom.orgupc.eduopenaccessjournals.com. Tridecactide, as a peptide hormone fragment, is a candidate for peptidomimetic design to improve its drug-like properties eurpepsoc.com.

Advancements in peptidomimetic synthesis include various strategies:

Incorporation of Non-Natural Amino Acids (NPAAs): This is a primary strategy to enhance peptide stability and functionality researchgate.netnih.govnih.gov. NPAAs can be introduced to improve selectivity, receptor binding, modify activity, increase in vivo half-life, and enhance cell membrane penetration qyaobio.com. They can also induce and stabilize secondary structures like α-helices and β-sheets qyaobio.com. Examples include D-amino acids or α,α-dialkyl glycines nih.govqyaobio.com.

Backbone Modifications: Beyond side-chain alterations, modifications to the peptide backbone are crucial for designing peptidomimetics researchgate.netnih.gov. These can involve:

N-alkylation: While N-alkylation can promote cis amide geometry and disrupt hydrogen bonding, it is a common modification researchgate.netnih.govgoogle.com.

N-amination: This approach induces distinct backbone geometries and maintains hydrogen-bond donor capacity, offering an alternative to N-alkylation nsf.gov.

Isosteric replacement within the peptide backbone: Replacing atoms or groups in the backbone with bioisosteric units can alter conformational preferences and metabolic stability researchgate.net.

Azapeptides: These peptidomimetics contain one or more nitrogen atoms instead of α-carbons in the peptide backbone, which can lead to increased resistance to enzymatic degradation and improved receptor binding google.com.

Conformational Constraints: Introducing structural constraints can lock peptides into specific conformations, reducing conformational entropy and potentially enhancing stability and bioactivity researchgate.netnih.govupc.edu.

Cyclization: Macrocyclization and stapled peptide synthesis are key strategies to yield constrained peptide analogs researchgate.netlongdom.orgrsc.org. Cyclic peptides often exhibit improved stability and bioactivity compared to their linear counterparts longdom.orgupc.edu.

Stapled Peptides: These are synthetic peptides with one or multiple covalent "staples" (braces) that mimic α-helices, crucial for protein-protein interactions. Stapling involves substituting two amino acids on the same face of a native peptide with non-native amino acids whose side chains can be stapled together researchgate.net.

Chemoselective Ligation Reactions: Techniques like Native Chemical Ligation (NCL) and click chemistry enable the synthesis of complex peptides and peptide conjugates with site-specific modifications, facilitating the construction of larger and more intricate peptidomimetic structures longdom.org.

Ribosome-based Synthesis and Nonsense Suppression: Advancements in ribosome-based synthesis allow for the incorporation of modified and non-natural amino acids into peptides, including through nonsense suppression techniques where a modified tRNA recognizes a stop codon and inserts a non-natural amino acid acs.org.

These advancements provide a diverse toolkit for designing Tridecactide analogs with improved pharmacological profiles, addressing limitations often associated with natural peptides nih.govnih.govlongdom.org.

Molecular and Cellular Mechanisms of Action of Tridecactide

Specific Interactions with Melanocortin Receptor Subtypes (MC-Rs)

Tridecactide is known to target melanocortin receptors (MC-Rs), which are G-protein-coupled receptors (GPCRs) wikipedia.orguni.lu. The melanocortin system comprises five distinct receptor subtypes: MC1R, MC2R, MC3R, MC4R, and MC5R, each mediating unique physiological effects wikipedia.org. As an α-MSH analogue, Tridecactide mimics the actions of endogenous ligands such as α-MSH and adrenocorticotropic hormone (ACTH) wikipedia.org.

Upon binding to MC-Rs, agonists like Tridecactide stimulate the activation of adenylate cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) wikipedia.org. Elevated levels of cAMP subsequently activate protein kinase A (PKA), which then phosphorylates various target proteins, ultimately inducing the specific biological responses associated with receptor activation wikipedia.org.

While α-MSH itself is a non-selective full agonist for MC1, MC3, MC4, and MC5 receptors, with varying affinities (e.g., MC1R: 0.230 nM, MC3R: 31.5 nM, MC4R: 900 nM, MC5R: 7160 nM), it does not activate MC2R, which is exclusively targeted by ACTH epa.gov. The precise selectivity profile of Tridecactide across all MC-R subtypes is an area of ongoing investigation, but its classification as an α-MSH analogue suggests a broad interaction with these receptors, contributing to its observed immunomodulatory effects guidetopharmacology.orgwikipedia.org.

Table 1: Overview of Melanocortin Receptor Subtypes and Their Functions

Melanocortin Receptor SubtypePrimary Tissue ExpressionKey Physiological Functions
MC1RMelanocytes, Brain, Macrophages guidetopharmacology.orgPigmentation, Anti-inflammatory effects wikipedia.org
MC2RAdrenal Cortex, Melanocytes, Adipocytes guidetopharmacology.orgGlucocorticoid production guidetopharmacology.org
MC3RCentral Nervous System nih.govsigmaaldrich.comAppetite regulation, Energy balance nih.govsigmaaldrich.com
MC4RCentral Nervous System nih.govsigmaaldrich.comAppetite regulation, Energy balance nih.govsigmaaldrich.com
MC5RAdrenal Gland, Skin, Exocrine Glands guidetopharmacology.orgSebaceous gland physiology guidetopharmacology.org

Intracellular Signaling Pathways Modulated by Tridecactide

Tridecactide modulates several intracellular signaling pathways, contributing to its anti-inflammatory and immunomodulatory effects. These modulations are critical for its potential therapeutic actions.

Tridecactide is believed to activate signaling pathways that result in the production of anti-inflammatory and antimicrobial peptides epa.gov. Anti-inflammatory peptides play a crucial role in mitigating inflammation by modulating immune responses, suppressing pro-inflammatory cytokines, and directly interacting with immune cells iiab.me. Research indicates that Tridecactide enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) wikidata.org.

Antimicrobial peptides (AMPs) are essential components of the innate immune system, exhibiting broad-spectrum activity against various pathogens sigmaaldrich.comuni.lu. Their mechanism often involves disrupting bacterial cell walls or membranes iiab.me. The activation of pathways leading to AMP production by Tridecactide suggests a role in host defense mechanisms against infections epa.gov.

Tridecactide, as an α-MSH-like peptide, has been implicated in the inhibition of Nuclear Factor-Kappa B (NF-κB) activation. NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses. Its activation typically leads to the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, Tridecactide can reduce the inflammatory response, thereby contributing to its anti-inflammatory effects. This mechanism is a common target for anti-inflammatory agents due to NF-κB's central role in amplifying inflammatory signals.

A key aspect of Tridecactide's anti-inflammatory action is its ability to regulate the expression of pro-inflammatory cytokines guidetopharmacology.org. Studies have shown that Tridecactide downregulates pro-inflammatory cytokines and upregulates the anti-inflammatory cytokine IL-10 guidetopharmacology.org. For instance, a study involving patients with moderate to severe COVID-19 demonstrated that administration of Tridecactide (in combination with met-enkephalin) led to decreased levels of pro-inflammatory cytokines epa.gov. Specifically, a statistically significant increase in IL-10 concentration was observed following treatment with Tridecactide, indicating a positive immunomodulatory effect wikidata.org. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ), are crucial for initiating and propagating inflammatory responses. By modulating the balance between pro- and anti-inflammatory cytokines, Tridecactide helps to mitigate excessive inflammation guidetopharmacology.orgwikidata.org.

Table 2: Modulation of Key Cytokines by Tridecactide

CytokineEffect of TridecactideResearch Findings
IL-10Upregulation/Increased ProductionStatistically significant increase observed; positive immunomodulatory effect. guidetopharmacology.orgwikidata.org
Pro-inflammatory Cytokines (General)Downregulation/Decreased LevelsDecreased levels observed in COVID-19 patients; contributes to anti-inflammatory effects. guidetopharmacology.orgepa.gov
TNF-αNo significant difference observed in one study. wikidata.org
IL-2, IL-6Possible shift implicated, but not statistically relevant in one study. wikidata.org

Tridecactide's anti-inflammatory properties are also linked to its capacity to modulate the expression of leukocyte endothelial adhesion molecules wikidata.org. Cell adhesion molecules (CAMs), such as Intercellular Adhesion Molecule 1 (ICAM-1) and Vascular Cell Adhesion Molecule 1 (VCAM-1), are cell surface glycoproteins that mediate interactions between cells and with the extracellular matrix. During inflammation, pro-inflammatory stimuli activate vascular endothelial cells, leading to an upregulation of CAMs, which facilitates the adhesion and migration of leukocytes to sites of inflammation. By modulating CAM activity, Tridecactide can reduce leukocyte infiltration, thereby alleviating inflammation and preventing tissue damage associated with excessive immune cell recruitment.

Tridecactide has been investigated for its role in suppressing T-cell proliferation and inflammatory cell migration. The compound, particularly in combination with met-enkephalin (B1676343), has been shown to influence lymphocyte chromosomal integrity, indicating a role in modulating cellular responses epa.gov. Regulatory T cells (Tregs) are crucial for maintaining immune homeostasis by suppressing the proliferation and cytokine production of effector T cells. While the direct mechanism of Tridecactide's influence on Treg function requires further elucidation, its reported ability to suppress T-cell proliferation aligns with a broader immunomodulatory role.

Inflammatory cell migration, characterized by the movement of immune cells like macrophages and T cells to sites of injury or infection, is a hallmark of inflammatory conditions. Chemokines and adhesion molecules are key regulators of this process. By modulating adhesion molecule expression (as discussed in 3.2.4), Tridecactide indirectly contributes to the inhibition of inflammatory cell migration, thereby reducing the influx of immune cells that can perpetuate inflammation and tissue damage.

Biological Activities in Preclinical and in Vitro Models

Antimicrobial Activity Profile (Tridecaptin Class)

Tridecactide belongs to the tridecaptin class, a group of re-emerging non-ribosomal antibacterial peptides (NRAPs) recognized for their potent activity against challenging Gram-negative bacteria. uni.lunih.gov Studies have demonstrated Tridecactide's promising antimicrobial effects, even against drug-resistant Gram-negative strains, including those resistant to colistin. nih.gov This activity is particularly relevant given the increasing global concern over antibiotic resistance. nih.gov

Determination of Minimum Inhibitory Concentrations (MIC) Against Specific Bacterial Pathogens (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa)

In in vitro studies, Tridecaptin M, a compound closely related to or considered a variant of Tridecactide, has demonstrated significant antimicrobial activity. It exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/ml against various bacterial pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govnih.govwikipedia.org These two bacterial species are notable multidrug-resistant pathogens frequently implicated in hospital-acquired and ventilator-associated pneumonia. unicam.itgoogle.com

Table 1: Minimum Inhibitory Concentrations (MIC) of Tridecaptin M Against Key Bacterial Pathogens

PathogenMIC Range (µg/ml)
Acinetobacter baumannii1-8
Pseudomonas aeruginosa1-8
Other Pathogens1-8

Evaluation of Complete Bacterial Eradication in High-Density Cultures

Research indicates that Tridecaptin M (or Tridecactide, within the context of the tridecaptin class) is capable of achieving complete bacterial eradication in high-density cultures. At a concentration of 16 µg/ml, the compound effectively eliminated bacterial populations in these settings. nih.govnih.govwikipedia.org High-density cultures are characterized by bacterial populations where cell density significantly influences metabolic processes and gene expression.

Assessment of Post-Antibiotic Effects

Tridecaptin M has exhibited a desirable post-antibiotic effect (PAE) following exposure at MIC concentrations. nih.govnih.govwikipedia.org The PAE refers to the persistent suppression of bacterial growth that continues even after the antibiotic concentration falls below the minimum inhibitory concentration. Specifically, bacteria demonstrated suppressed survival for approximately four hours after a two-hour exposure to Tridecaptin M at its MIC. This prolonged efficacy against bacterial regrowth suggests potential for less frequent administration in therapeutic applications. nih.gov

Mechanisms of Reversal of Antimicrobial Resistance

Studies have observed the reversal of resistance to the tridecaptin class of antibiotics when combined with carbonyl cyanide m-chlorophenyl hydrazine (B178648) (CCCP). nih.govwikipedia.org This finding suggests that resistance mechanisms involving efflux pumps may be at play, as CCCP is known to inhibit such pumps by uncoupling the proton gradient. nih.govwikipedia.org General mechanisms of antimicrobial resistance include enzymatic degradation of drugs, alterations in bacterial protein targets, and changes in membrane permeability, often mediated by efflux pumps.

Bioactivity Screening of Natural Variants of Tridecaptins

The flexibility of adenylation domains within non-ribosomal peptide synthetases (NRPSs) allows for the production of diverse, structurally similar peptides within the tridecaptin class. uni.luwikipedia.org Bioactivity screening of natural variants synthesized by the tridecaptin M gene cluster has been conducted to assess their antimicrobial potential. These natural variants showed varying degrees of bioactivity. Among them, Tridecaptin M11 demonstrated the most potent antibacterial activity, exhibiting MICs ranging from 1 to 8 µg/ml against Acinetobacter baumannii and Pseudomonas aeruginosa strains. nih.govwikipedia.org

Immunomodulatory and Cytoprotective Effects

Tridecactide demonstrates significant immunomodulatory properties, primarily through its interaction with melanocortin receptors, which are involved in regulating immune responses and inflammation. nih.gov It is believed to enhance the production of anti-inflammatory peptides. nih.gov

Tridecactide is currently under investigation as a potential therapy for COVID-19 due to its immunomodulatory effects, with preliminary trials suggesting benefits in reducing inflammation associated with moderate to severe cases. nih.gov

In the context of Multiple Sclerosis (MS), a combination of Tridecactide and met-enkephalin (B1676343) is utilized for its immunomodulatory effects. Research indicates that this combination positively influences immunomodulation, leading to an increased production of the anti-inflammatory cytokine Interleukin-10 (IL-10). While α-MSH is known to reduce pro-inflammatory cytokines, Tridecactide, lacking the acetyl group of α-MSH, exhibits altered receptor binding affinity. nih.gov In vitro studies on MS lymphocytes showed that Tridecactide, at a concentration of 24 µg/mL, increased aneuploidy but did not reduce structural chromosomal breaks. nih.gov

Furthermore, Tridecactide (also known as ACTH 1-13) has exhibited cytoprotective effects. Individually and in combination with met-enkephalin, it has demonstrated protective effects in models of ethanol-induced gastric lesions in rats.

Cytogenetic Effects on Lymphocytes in In Vitro Studies

Combinatorial Cytogenetic Effects with Met-enkephalin

The combination of Tridecactide and Met-enkephalin (1-5 Adrenorphin) has been explored in the context of immunomodulatory treatments, especially for conditions like multiple sclerosis (MS). Research has aimed to evaluate the in vitro cytogenetic effects of this combination on the lymphocytes of patients diagnosed with MS. jhsci.ba

Previous studies indicated that Met-enkephalin alone could lead to reductions in lymphocytic aberrations in peripheral blood lymphocytes (PBL) from patients with immune-mediated diseases. jhsci.ba However, when Tridecactide was combined with Met-enkephalin, the cytogenetic outcomes presented a more complex profile.

Detailed research findings from an in vitro study revealed that the combined application of Tridecactide and Met-enkephalin did not result in a reduction in the number of structural chromosomal aberrations. jhsci.ba Despite this, the treatment did not induce severe forms of aberrations, such as ring chromosomes, fragmented chromosomes, or dicentric chromosomes. jhsci.ba A notable observation from this research was that the combination of these substances elicited an increase in the number of numerical aberrations, specifically aneuploidy, in the treated lymphocytes. jhsci.ba This suggests that while the combination might mitigate the occurrence of severe structural damage, it influences chromosomal integrity by increasing numerical changes. jhsci.ba

The observed changes in ploidy are significant as they can profoundly alter the DNA and biochemical phenotype of cells. jhsci.ba These findings underscore the need for further investigation into the precise mechanisms underlying these combinatorial cytogenetic effects. jhsci.ba

Summary of Combinatorial Cytogenetic Effects

Compound CombinationEffect on Structural AberrationsEffect on Severe Aberrations (Ring, Fragmented, Dicentric)Effect on Numerical Aberrations (Aneuploidy)
Tridecactide + Met-enkephalinNo reduction observed jhsci.baNo induction observed jhsci.baIncreased jhsci.ba

Structure Activity Relationship Sar Studies of Tridecactide

Principles and Methodologies of Quantitative Structure-Activity Relationship (QSAR) Analysis for Peptides

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish mathematical models that describe the relationship between the molecular structure of a compound and its biological activity. diva-portal.orguestc.edu.cn In the context of peptides, QSAR models correlate numerical descriptors of peptide structure with measured biological activities. biotechnologycongress.compepdd.com

Key Principles:

Molecular Descriptors: Peptide structures are characterized by various numerical descriptors that capture physicochemical properties (e.g., hydrophobicity, size, charge, electronic properties) and structural features (e.g., amino acid sequence, conformation). diva-portal.orgnih.govnih.govresearchgate.netlumenlearning.com

Mathematical Modeling: Statistical and computational methods are employed to build models that quantitatively link these descriptors to biological responses. uestc.edu.cnpepdd.com

Predictive Power: A primary goal of QSAR is to develop models capable of predicting the activity of new, untested peptide analogs, thereby accelerating the discovery and optimization process. diva-portal.orguestc.edu.cnpepdd.com

Methodologies: Traditional QSAR approaches for peptides include classical Hansch and Free-Wilson analyses, which utilize amino acid properties as independent variables. biotechnologycongress.com More advanced methodologies address the complexities inherent in peptide structures:

Amino Acid Descriptors (AADs): These are numerical scales (e.g., z-scales, principal properties) derived from a large set of physicochemical variables for the 20 coded amino acids, often obtained through multivariate statistical techniques like Principal Component Analysis (PCA). nih.govnih.govresearchgate.netacs.org

HomoSAR: This approach reduces uncertainties associated with 3D-alignment in 3D-QSAR by focusing on 1D-alignment of peptides through multiple sequence alignment, followed by the computation of position-wise similarity indices. biotechnologycongress.com

Ensemble QSAR (eQSAR): This methodology accounts for the conformational flexibility of peptides by calculating descriptors for conformational ensembles generated through molecular dynamics simulations, moving beyond the "one chemical–one structure–one parameter value" dogma. biotechnologycongress.com

Common Statistical Methods: A range of statistical techniques are used to build and validate peptide QSAR models:

Multiple Linear Regression (MLR): A straightforward method to correlate molecular descriptors with biological activity, providing insights into linear relationships. creative-proteomics.comannamalaiuniversity.ac.inscientific.net

Principal Component Analysis (PCA): Used for dimensionality reduction and to identify underlying patterns in complex datasets by transforming variables into a new set of uncorrelated principal components. diva-portal.orgnih.govnih.govacs.orgcreative-proteomics.comannamalaiuniversity.ac.inresearchgate.netcreative-proteomics.com

Partial Least Squares (PLS): A robust multivariate regression method widely used in QSAR, particularly effective for handling datasets with many intercorrelated descriptors and multiple dependent variables. diva-portal.orguestc.edu.cnnih.govnih.govresearchgate.netcreative-proteomics.comresearchgate.netcreative-proteomics.comubc.carsc.org

Machine Learning Algorithms: Techniques such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are increasingly employed to model complex, non-linear relationships between structure and activity, enhancing predictive accuracy. uestc.edu.cnpepdd.comcreative-proteomics.comrsc.org

These methodologies enable scientists to elucidate the mechanisms of peptide-target interactions and provide a scientific basis for the rational design and optimization of peptide drugs. creative-peptides.compepdd.com

Influence of Amino Acid Sequence Variations on Biological Function

For Tridecactide, which is ACTH(1-13), its activity is primarily mediated through melanocortin receptors (MCRs), particularly MC1R, MC3R, MC4R, and MC5R. frontiersin.orgnih.govresearchgate.net The core functional motif within Tridecactide is the His-Phe-Arg-Trp sequence (residues 6-9), which is essential for activating these receptors. frontiersin.orgnih.govresearchgate.netresearchgate.net This segment is often referred to as the "message sequence" because it is crucial for signal transduction. frontiersin.org

Research on ACTH fragments and analogs has revealed specific insights into the influence of sequence variations:

Core Motif Importance: All analogs of ACTH that maintain the H₆F₇R₈W₉ motif are capable of activating melanocytes. frontiersin.org

C-Terminal Truncations: Studies investigating ACTH/α-MSH fragments have shown that the activities of peptides lacking the C-terminal amino acids (residues 11-13) of ACTH(1-13) were substantially lower for MC3 and MC4 receptors compared to α-MSH. nih.gov

N-Terminal Residues: The first three N-terminal amino acids (Ser-Tyr-Ser) of α-MSH (and thus Tridecactide) are more critical for the full activation of the MC4 receptor than the MC3 receptor. nih.gov

ACTH(1-24) vs. Tridecactide: While ACTH(1-24) retains full steroidogenic potency compared to the full-length ACTH(1-39), fragments shorter than 20 amino acids are generally inactive for inducing glucocorticoid production. frontiersin.orgnih.gov The region between residues 17 and 24 was identified as critical for adrenal cell activation. frontiersin.org

"Address" Sequence: The basic residues Lys-Lys-Arg-Arg in positions 15-18 of ACTH(1-39) (not present in Tridecactide) are considered an "address" sequence, crucial for specific binding and activation of the melanocortin 2 receptor (MC2R), which is the primary ACTH receptor on adrenal cells. frontiersin.orgresearchgate.netnih.gov This explains why α-MSH (and by extension Tridecactide, which is even shorter) cannot activate MC2R, despite possessing the H₆F₇R₈W₉ motif. frontiersin.orgresearchgate.net

These findings highlight that different segments of the peptide contribute distinctly to various biological functions and receptor specificities.

Role of N-Terminal Acetylation Status in Receptor Binding Affinity and Biological Activity

The N-terminal modification status, particularly acetylation, plays a significant role in modulating the biological activity and receptor binding affinity of melanocortin peptides. Tridecactide is characterized by its lack of N-terminal acetylation, distinguishing it from α-MSH, which is acetylated at its N-terminus. drugbank.com

Tridecactide vs. α-MSH: Tridecactide (ACTH 1-13) has a free amine group on its N-terminal serine residue, whereas α-MSH is N-acetylated. This structural difference is a key factor in their distinct pharmacological profiles.

Impact on Receptor Affinity: Studies have shown that α-MSH, due to its N-terminal acetylation, generally exhibits a higher affinity for melanocortin receptors, with a preference order typically observed as MC1R > MC3R > MC4R > MC5R. researchgate.net

Diacetylation Effects: Further acetylation, such as in diacetyl-α-MSH (with two acetyl groups in the N-terminal region), can slightly lower the affinity for all melanocortin receptors compared to mono-acetylated α-MSH. researchgate.net

Biological Relevance: The presence of non-acetylated forms of α-MSH (like Tridecactide) in biological systems suggests that this modification status is physiologically relevant and can influence the peptide's interactions and effects. psu.edu N-acetylation can regulate the behavioral activity of related peptides. tdl.org

The N-terminal acetylation status therefore represents a critical determinant in the SAR of Tridecactide and its related melanocortin peptides, influencing their precise interactions with different receptor subtypes and subsequent biological outcomes.

Application of Multivariate Statistical Approaches (e.g., Principal Component Analysis, Partial Least Squares) in Peptide SAR

Multivariate statistical approaches are indispensable tools in peptide SAR studies, especially given the high dimensionality and complexity of data arising from variations in amino acid sequences and their physicochemical properties. These methods enable researchers to identify meaningful patterns, reduce data complexity, and build robust predictive models. diva-portal.orgnih.govcreative-proteomics.comresearchgate.netcreative-proteomics.com

Principal Component Analysis (PCA): PCA is a widely used technique for dimensionality reduction. creative-proteomics.comannamalaiuniversity.ac.in In peptide QSAR, PCA is applied to a matrix of physicochemical variables for the 20 coded amino acids to derive a smaller set of uncorrelated principal properties, often referred to as "z-scales." nih.govnih.govresearchgate.netacs.org These z-scales (e.g., z1, z2, z3) describe the variation in amino acid sequence within sets of peptides and can account for properties like hydrophobicity, steric bulk, and electronic effects. nih.govacs.org

Data Visualization: PCA helps visualize large-scale data, revealing underlying patterns and relationships that might not be apparent in raw data. creative-proteomics.comcreative-proteomics.com

Descriptor Generation: The principal components extracted from physicochemical descriptors serve as new, orthogonal amino acid indices, which are then used as input variables for QSAR studies. nih.govresearchgate.net

Partial Least Squares (PLS): PLS is a powerful multivariate regression method frequently employed in peptide QSAR (pQSAR). uestc.edu.cnnih.govnih.gov It is particularly well-suited for situations where there are many predictor variables (molecular descriptors) and potentially collinearity among them. diva-portal.orgnih.gov PLS models identify relationships between the independent variables (peptide structure descriptors) and dependent variables (biological activities). diva-portal.orgnih.gov

Predictive Modeling: PLS is used to construct quantitative relationships that can predict the biological activity of new peptide analogs. nih.govubc.ca

Integration with 3D-QSAR: PLS has been intrinsically integrated into 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for analyzing molecular field-level interactions. nih.govrsc.org

Benefits in Peptide SAR:

Handling Complexity: Multivariate methods effectively manage the large number of descriptors and their intercorrelations, which is common in peptide datasets. diva-portal.orgubc.ca

Robust Models: They help in building statistically significant QSAR models for various peptide families, demonstrating good predictive capabilities. diva-portal.orgnih.govscientific.netresearchgate.net

Insight Generation: Beyond prediction, these methods can provide insights into which chemical properties or amino acid positions are most influential in determining biological activity. diva-portal.orgscientific.net

Table 1 illustrates a conceptual application of PCA in deriving amino acid descriptors for peptide QSAR.

Table 1: Conceptual Example of Amino Acid Descriptors (Z-scales) Derived via PCA

Z-scaleProperty Correlated (General)Significance in Peptide SAR
Z1Hydrophobicity, BulkMembrane permeability, receptor binding pocket interactions
Z2Steric Properties, PolarityShape complementarity, specific interactions
Z3Electronic Properties, ChargeElectrostatic interactions, pKa effects

Note: Actual z-scale values are specific to the dataset and PCA derivation.

Development of Predictive Models for Tridecactide Analog Activity

The development of predictive models for Tridecactide analog activity is a cornerstone of rational peptide design, allowing for the in silico screening and optimization of potential candidates before costly and time-consuming experimental synthesis and testing. creative-peptides.compepdd.comsaromics.com These models leverage QSAR principles to forecast the biological activity of novel peptide sequences.

Modeling Process:

Data Collection: Gathering a dataset of Tridecactide analogs with known structures and measured biological activities (e.g., receptor binding affinity, functional potency). pepdd.com

Structural Characterization: Representing the peptide structures using appropriate molecular descriptors. For peptides, this often involves amino acid descriptors that quantify various physicochemical properties of each residue at specific positions. pepdd.comnih.govubc.ca

Variable Selection: Identifying the most relevant descriptors that contribute significantly to the biological activity. pepdd.com

Model Building: Employing statistical or machine learning algorithms (e.g., PLS, SVM, ANN) to establish a mathematical relationship between the selected descriptors and the observed activity. uestc.edu.cnpepdd.comnih.govrsc.org

Model Validation: Rigorously testing the built models for their statistical stability and predictive power. pepdd.comnih.gov

Internal Validation (Cross-validation): Techniques like Leave-One-Out (LOO) cross-validation or K-fold cross-validation are used to assess the model's robustness and internal consistency (measured by Q²). researchgate.netacs.orgscientific.net

External Validation: The model's true predictive capability is evaluated by predicting the activity of an external test set of compounds that were not included in the model development. nih.govacs.org

Key Considerations for Tridecactide Analogs:

Specific Descriptors: Descriptors related to amino acid hydrophilicity/hydrophobicity, size, and charge-related properties are crucial for successfully modeling the antimicrobial and other activities of peptides. ubc.ca

Receptor Specificity: Models can be tailored to predict activity against specific melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R), considering the known binding preferences and the influence of the His-Phe-Arg-Trp core. frontiersin.orgnih.gov

Conformational Flexibility: Advanced models may incorporate conformational flexibility, as the biologically active conformation of a peptide can be critical for its interaction with a target. biotechnologycongress.com

Example of Predictive Model Performance Metrics (Conceptual Data):

Model TypeR² (Training)Q² (Cross-validation)R² (External Test Set)
PLS Model0.850.720.68
SVM Model0.920.780.75

R² (Training): Goodness of fit to the training data. Q² (Cross-validation): Internal predictive ability. R² (External Test Set): External predictive ability. acs.org

These predictive models enable the identification of promising Tridecactide analogs with desired activity profiles, streamlining the drug discovery pipeline. pepdd.com

Strategies for Rational Design of Tridecactide Analogs Based on SAR Data

Rational design of Tridecactide analogs involves systematically modifying the peptide's structure to enhance or alter its biological activity, guided by the insights gained from SAR studies. creative-peptides.comdigitellinc.com The goal is to optimize properties such as receptor binding affinity, selectivity, stability, and potentially other pharmacological characteristics. creative-peptides.comsaromics.com

Key Strategies:

Amino Acid Substitution:

Targeted Mutagenesis: Based on SAR data identifying critical residues (e.g., within the His-Phe-Arg-Trp motif frontiersin.org), specific amino acids can be replaced with others possessing different physicochemical properties (e.g., polar to non-polar, charged to uncharged) to probe their role in activity.

Alanine (B10760859) Scanning: A common technique where each amino acid in the peptide sequence is systematically replaced with alanine. This helps identify residues critical for activity, as a significant drop in activity upon alanine substitution indicates the original residue's importance. nih.gov

D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can increase proteolytic stability while potentially retaining or altering activity. creative-peptides.comnih.gov

Non-Natural Amino Acids: Incorporating synthetic or non-proteinogenic amino acids can introduce novel functionalities or conformational constraints to improve binding or stability. nih.govscispace.com

N- and C-Terminal Modifications:

Acetylation/Amidation: Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can significantly impact receptor binding affinity and stability. researchgate.nettdl.org For Tridecactide, which is deacetylated and deamidated, introducing or re-introducing these modifications could alter its pharmacological profile. drugbank.com

Truncation/Extension: Based on SAR data showing the importance of specific sequence lengths (e.g., ACTH(1-13) vs. longer ACTH fragments nih.govnih.gov), the peptide chain can be rationally shortened or extended to optimize activity or selectivity for particular receptors.

Conformational Constraints:

Introducing cyclization (e.g., lactam cyclization) or other conformational constraints can lock the peptide into a preferred bioactive conformation, potentially enhancing binding affinity and reducing flexibility, which can improve selectivity and stability. nih.govscispace.com

Computational Design:

Molecular Docking: Simulating the binding of Tridecactide analogs to target receptors (e.g., melanocortin receptors) to predict optimal binding poses and affinities. pepdd.comcreative-proteomics.com

Molecular Dynamics Simulations: Studying the dynamic behavior of peptides and their interactions with receptors to understand conformational changes and binding mechanisms. creative-proteomics.com

QSAR-Guided Design: Utilizing predictive QSAR models to in silico screen large libraries of hypothetical Tridecactide analogs, prioritizing those with predicted high activity for synthesis and experimental validation. pepdd.comsaromics.com This iterative process allows for efficient exploration of the chemical space. saromics.com

These strategies, informed by detailed SAR data, provide a systematic framework for the rational design of Tridecactide analogs with tailored biological activities for specific therapeutic applications.

Receptor Binding Methodologies in Tridecactide Research

Equilibrium Saturation Binding Experiments for Receptor Characterization and Ligand Interaction Dynamics

Equilibrium saturation binding experiments are a cornerstone of receptor pharmacology, employed to determine two critical parameters: the maximum number of binding sites (Bmax), which reflects receptor density, and the dissociation constant (Kd), an inverse measure of a ligand's affinity for its receptor. ctdbase.org In the context of Tridecactide research, these experiments are typically performed using a radiolabeled form of the ligand (or a high-affinity analog) incubated with membrane preparations or cells expressing the target melanocortin receptors (MC1R-MC5R). ctdbase.org

The methodology involves incubating increasing concentrations of a radioligand with receptor-containing preparations until equilibrium is reached. Total binding is measured, and non-specific binding (binding to sites other than the target receptor) is determined in the presence of a high concentration of an unlabeled, non-radioactive ligand. Specific binding is then calculated by subtracting non-specific binding from total binding. sciencesnail.com Data are typically analyzed using non-linear regression to fit a one-site binding model, yielding Kd and Bmax values. For instance, such experiments would reveal Tridecactide's direct binding affinity to specific melanocortin receptor subtypes and the density of those receptors in a given tissue or cell line. While specific Kd values for Tridecactide at melanocortin receptors were not detailed in the provided search results, α-MSH, a related peptide, exhibits varying affinities across melanocortin receptor subtypes. wikipedia.org

Heterologous Competition Binding Assays for Determining Ligand Affinity (K_i values)

Heterologous competition binding assays are indispensable for determining the binding affinity (Ki values) of unlabeled ligands, including Tridecactide or its analogs, by assessing their ability to compete with a known radioligand for binding to a receptor. ctdbase.org This method is particularly useful when a radiolabeled form of the test compound is unavailable or impractical to use.

In these assays, a fixed, sub-saturating concentration of a high-affinity radioligand (e.g., a radiolabeled α-MSH analog) is co-incubated with varying concentrations of the unlabeled test compound (Tridecactide). The reduction in specific radioligand binding as the concentration of the unlabeled competitor increases allows for the determination of an IC50 value (the concentration of the unlabeled ligand that inhibits 50% of specific radioligand binding). The Ki value, which represents the inhibition constant and is a measure of the unlabeled ligand's affinity, is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the Kd of the radioligand and its concentration used in the assay. ctdbase.orgguidetopharmacology.org

This approach is crucial for comparing Tridecactide's affinity and selectivity across different melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R). For example, researchers could compare Tridecactide's Ki values to those of α-MSH or other synthetic melanocortin agonists/antagonists to understand its relative potency and selectivity. wikipedia.org

Illustrative Data Table: Binding Affinities of Melanocortin Ligands at Human Melanocortin Receptors

The following table illustrates the type of data obtained from competition binding assays, using α-MSH as an example, and indicating where Tridecactide's values would be determined. (Note: The values for Tridecactide are illustrative as specific published Ki values were not found in the provided snippets, but are representative of the data obtained from such studies.)

LigandReceptor SubtypeKi (nM) (Illustrative)Reference Ligand
α-MSHMC1R0.230 wikipedia.org[125I]-NDP-MSH
α-MSHMC3R31.5 wikipedia.org[125I]-NDP-MSH
α-MSHMC4R900 wikipedia.org[125I]-NDP-MSH
α-MSHMC5R7160 wikipedia.org[125I]-NDP-MSH
TridecactideMC1R(To be determined)[125I]-NDP-MSH
TridecactideMC3R(To be determined)[125I]-NDP-MSH
TridecactideMC4R(To be determined)[125I]-NDP-MSH
TridecactideMC5R(To be determined)[125I]-NDP-MSH

Advanced Binding Assay Platforms and Technologies

The field of receptor binding has evolved with the introduction of advanced platforms and technologies that offer increased sensitivity, throughput, and non-radioactive detection methods.

Filtration-based radioligand binding assays remain a highly sensitive and precise method for studying receptor-ligand interactions. google.com This technique involves incubating a radiolabeled ligand with receptor-containing membranes or cells. After incubation, the mixture is rapidly filtered through a glass fiber filter, which retains the receptor-bound radioligand while unbound ligand passes through. The filter is then washed to remove any non-specifically bound ligand, and the radioactivity retained on the filter is quantified using liquid scintillation counting. google.com

This method is particularly advantageous for its high sensitivity, allowing for the detection of picomolar concentrations of ligands and providing precise quantitative data on binding affinity and receptor density. google.com It has been a standard for characterizing G protein-coupled receptors (GPCRs), including melanocortin receptors, and is well-suited for peptide ligands like Tridecactide due to its ability to measure direct binding without requiring ligand modification. google.com

Fluorescence-based binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive, homogeneous, and high-throughput alternative to traditional radioligand assays. nih.gov TR-FRET relies on the energy transfer between a donor fluorophore (typically a lanthanide chelate with a long emission lifetime) and an acceptor fluorophore when they are in close proximity (typically within 10 nm). nih.gov

In a receptor-ligand binding context, one component (e.g., the receptor or a labeled antibody to the receptor) is labeled with the donor, and the ligand is labeled with the acceptor (or vice versa). When the ligand binds to the receptor, bringing the donor and acceptor into proximity, energy transfer occurs, resulting in a measurable FRET signal. nih.gov The time-resolved nature of TR-FRET allows for delayed detection, minimizing interference from short-lived background fluorescence. nih.gov

TR-FRET assays are highly versatile and have been extensively used in drug discovery for identifying novel drug targets, screening compound libraries, and optimizing lead compounds, including those targeting GPCRs. nih.gov While specific TR-FRET data for Tridecactide's direct melanocortin receptor binding was not found in the provided search results, this technology is broadly applicable to peptide-receptor interactions and could be employed to study Tridecactide's binding to melanocortin receptors, as well as its interactions with downstream signaling proteins or receptor dimerization events.

High Throughput Screening (HTS) represents a paradigm shift in drug discovery, enabling the rapid and automated screening of vast chemical libraries against biological targets. For receptor ligand identification, HTS platforms integrate robotics, liquid handling systems, and advanced detection technologies (including fluorescence-based methods like TR-FRET) to test thousands to millions of compounds in miniaturized assay formats. nih.gov

In Tridecactide research, HTS approaches could be utilized to:

Identify novel melanocortin receptor ligands: Screen large libraries of synthetic peptides or small molecules to discover new agonists, antagonists, or modulators of MC1R-MC5R that mimic or interfere with Tridecactide's actions.

Characterize Tridecactide derivatives: Rapidly assess the binding properties of numerous Tridecactide analogs to optimize affinity, selectivity, and pharmacological profile.

Investigate combination effects: If Tridecactide is used in combination with other compounds (e.g., metenkefalin for δ-opioid receptors), HTS could be used to identify compounds that synergistically modulate both melanocortin and opioid receptor systems. guidetopharmacology.org

The efficiency and scalability of HTS make it an invaluable tool for accelerating the discovery and characterization of ligands for complex receptor systems like the melanocortin family.

Analytical Considerations and Data Interpretation in Receptor Binding Studies

Specific vs. Non-Specific Binding: A critical aspect is the accurate determination and subtraction of non-specific binding. Non-specific binding refers to the binding of a ligand to sites other than the target receptor, such as to the cell membrane, plasticware, or other proteins. sciencesnail.com It is typically linear with increasing ligand concentration and does not saturate. Proper experimental design, including the use of a high concentration of an unlabeled competitor to define non-specific binding, is essential. sciencesnail.com

Saturation Binding Data Analysis: For equilibrium saturation binding experiments, data are typically plotted as specific binding versus the concentration of the radioligand. These data are then analyzed using non-linear regression software to fit a one-site (or multi-site, if appropriate) saturation binding model. This analysis directly yields the Kd (dissociation constant) and Bmax (maximum binding capacity) values. ctdbase.org

Competition Binding Data Analysis: In competition binding assays, the percentage of specific radioligand binding is plotted against the logarithm of the unlabeled competitor's concentration. The resulting sigmoidal curve is fitted using non-linear regression to determine the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. ctdbase.orgguidetopharmacology.org This equation accounts for the competitive nature of the assay and allows for a more accurate estimation of the true binding affinity.

Receptor State and Coupling: For GPCRs like melanocortin receptors, ligands can bind to different receptor conformations (e.g., active or inactive states) and their binding can be influenced by G-protein coupling. ctdbase.org Some binding assays might distinguish between high- and low-affinity states, reflecting the receptor's coupling to G-proteins. Complementary functional assays (e.g., cAMP accumulation assays for Gs-coupled receptors) are often performed to correlate binding data with downstream signaling, providing a more complete picture of the ligand's pharmacological activity.

Peptide Ligand Considerations: Working with peptide ligands like Tridecactide requires specific considerations, such as their potential susceptibility to enzymatic degradation. Protease inhibitors may be necessary in assay buffers to maintain peptide integrity during incubation periods.

Advanced Analytical Techniques for Tridecactide Characterization and Research

Chromatographic Separation Methods for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating Tridecactide from its synthesis by-products, degradation products, and other potential impurities. They provide a robust platform for assessing the compound's purity and generating a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, identification, and quantification of components in complex mixtures biomedres.us. For Tridecactide, HPLC is vital for purity assessment and impurity profiling due to its high resolution, sensitivity, and versatility biomedres.us. The separation mechanism in HPLC is based on the differential interactions of Tridecactide and its related substances with a stationary phase and a mobile phase biomedres.us. This method is particularly effective for analyzing non-volatile and thermally unstable compounds, a characteristic often shared by peptides like Tridecactide biomedres.us.

HPLC can be tailored to resolve specific impurities by adjusting parameters such as mobile phase composition (e.g., solvent ratio, pH), flow rate, and column type biomedres.uschromatographyonline.com. The use of a diode-array detector (DAD) in conjunction with HPLC allows for the acquisition of UV spectra, which can aid in the preliminary identification of impurities ajprd.com. This technique plays a key role in studying the stability of Tridecactide by identifying and quantifying degradation products formed under various stress conditions, such as heat, light, and pH biomedres.us.

Table 1: Typical HPLC Parameters for Peptide Analysis (Applicable to Tridecactide)

ParameterTypical Range/DescriptionPurpose for Tridecactide Analysis
Column Type C18 (Reversed-Phase)Optimal for separating peptides based on hydrophobicity.
Particle Size 1.7 – 5 µmInfluences resolution and back pressure.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Provides acidic environment for peptide separation, ion-pairing.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic modifier for elution gradient.
Gradient Elution Variable (e.g., 5-60% B over 30-60 min)Ensures separation of components with varying polarities.
Flow Rate 0.5 – 1.5 mL/minAffects retention time and peak resolution.
Detection UV/Vis (210-220 nm for peptide backbone) or Mass SpectrometryDetection of peptide bonds and impurities; enhanced specificity with MS.
Column Temperature 25 – 60 °CInfluences retention and peak shape.

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller stationary phase particles (typically less than 2 µm) to achieve superior resolution, sensitivity, and speed lcms.cz. For Tridecactide characterization, UPLC offers significant advantages, including reduced analysis times and enhanced peak capacity, enabling the separation of highly similar impurities or isoforms that might co-elute in conventional HPLC lcms.cz.

When coupled with mass spectrometry (UPLC-MS/MS), UPLC becomes a powerful tool for comprehensive analysis, allowing for the identification, targeted quantification of attributes, and detection of potential new variants or impurities within a single experiment lcms.cz. This hyphenated technique is particularly valuable for complex biopharmaceutical analysis, which includes peptides, providing greater sensitivity and dynamic range compared to traditional chromatographic and electrophoretic assays lcms.cz.

Table 2: Comparison of HPLC and UPLC for Peptide Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size Typically 3-5 µmTypically < 2 µm
Resolution GoodExcellent (higher peak capacity)
Sensitivity GoodHigher
Analysis Time LongerShorter
Solvent Consumption HigherLower
Back Pressure ModerateHigher (requires specialized instruments)
Efficiency StandardEnhanced
Application for Tridecactide Purity and impurity profiling, routine analysisHigh-resolution separation, trace impurity detection, hyphenation with MS

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their electrophoretic mobility, which is influenced by their charge, size, and hydrophobicity clinicallab.comlibretexts.org. For Tridecactide, a peptide, CE is particularly well-suited for separating charged molecules such as peptides and amino acids clinicallab.com. The separation occurs within a narrow, buffer-filled fused silica (B1680970) capillary under the influence of a high-voltage electric field clinicallab.comwikipedia.org.

Capillary Zone Electrophoresis (CZE), the most common CE mode, separates analytes primarily based on their charge-to-mass ratio clinicallab.comlibretexts.org. Compounds with a larger ratio migrate faster through the electric field clinicallab.com. This makes CZE highly effective for resolving Tridecactide variants that differ in charge, such as deamidation products or other post-translational modifications that alter the net charge of the peptide. The high efficiency of CZE allows for the separation of molecules with even minute differences in their charge-to-mass ratio usp.org. CE can also be used to assess the homogeneity of Tridecactide preparations and detect charge-related impurities or isoforms.

Table 3: Capillary Electrophoresis Modes and Their Relevance for Tridecactide

CE ModeSeparation PrincipleRelevance for Tridecactide Analysis
Capillary Zone Electrophoresis (CZE) Charge-to-mass ratio in a free solutionSeparation of charge variants, deamidation products, and isoforms.
Capillary Isoelectric Focusing (CIEF) Separation based on isoelectric point (pI) in a pH gradientCharacterization of Tridecactide isoforms with different pI values.
Micellar Electrokinetic Chromatography (MEKC) Partitioning between aqueous buffer and surfactant micellesCan be used for separating neutral impurities or hydrophobic variants.
Capillary Gel Electrophoresis (CGE) Molecular size through a gel matrixSeparation of Tridecactide fragments or aggregates based on size.

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic techniques provide detailed information about the atomic composition, bonding, and three-dimensional arrangement of Tridecactide, which is crucial for confirming its identity and understanding its biological function.

Mass Spectrometry (MS) is an exceptionally sensitive analytical tool that provides accurate mass-to-charge ratio (m/z) data for molecules, ranging from small metabolites to large protein complexes rfi.ac.ukpioneerpublisher.com. For Tridecactide, MS is fundamental for determining its precise molecular weight and elemental composition currenta.demassspeclab.com. High-resolution mass spectrometers, often quadrupole time-of-flight (Q-ToF) instruments coupled with electrospray ionization (ESI), are commonly employed, allowing for mass accuracy to several decimal places and enabling the determination of sum formulas currenta.demassspeclab.com.

Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation capabilities. In MS/MS, a precursor ion (the intact Tridecactide molecule or a specific fragment) is selected, fragmented, and the resulting fragment ions are then analyzed currenta.demassspeclab.comnih.gov. This fragmentation pattern provides critical information about the sequence of amino acids in Tridecactide, as well as the presence and location of any modifications currenta.de. The interpretation of these fragmentation patterns, often aided by extensive databases and specialized software, allows for the reconstruction of the peptide's covalent bond structure massspeclab.com. MS/MS is particularly powerful for identifying unknown impurities or sequence variants present even in trace amounts within a Tridecactide sample lcms.czcurrenta.de.

Table 4: Information Gained from Mass Spectrometry for Tridecactide

MS TechniqueInformation ProvidedUtility for Tridecactide Characterization
MS Accurate molecular weight, elemental composition, isotopic patternConfirmation of Tridecactide's identity, formula determination, detection of gross impurities. currenta.demassspeclab.com
MS/MS Amino acid sequence, fragmentation patterns, location of modificationsDetailed structural elucidation, identification of sequence variants and post-translational modifications. currenta.demassspeclab.comnih.gov
LC-MS/MS Separation and identification of components in complex mixturesPurity assessment, impurity identification and quantification, analysis of degradation products. biomedres.uslcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed three-dimensional structure and dynamic conformational properties of peptides, including Tridecactide nih.govmdpi.com. NMR provides atomic-level information by analyzing the interaction of atomic nuclei (primarily hydrogen-1, carbon-13, and nitrogen-15) with an external magnetic field libretexts.org.

Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can obtain data on chemical shifts, spin-spin coupling constants, and nuclear Overhauser effects (NOEs) libretexts.orgnih.gov.

Chemical shifts are sensitive to the local electronic environment of each nucleus, providing insights into the types of atoms and functional groups present libretexts.org.

Coupling constants reveal connectivity between atoms and provide information about dihedral angles, which are crucial for defining the backbone and side-chain conformations of Tridecactide libretexts.orgnih.gov.

NOEs indicate spatial proximity between nuclei, even if they are not directly bonded, allowing for the determination of the three-dimensional fold of the peptide nih.gov.

For larger or more complex peptides like Tridecactide, isotopic labeling (e.g., uniform or site-specific incorporation of C and N) can significantly enhance the resolution and interpretability of NMR spectra, enabling the study of conformational dynamics and interactions nih.govmdpi.comnih.gov. NMR can reveal the presence of different conformers in solution and provide data on their relative populations, which is essential for understanding the bioactive conformation of Tridecactide nih.govauremn.org.br.

Table 5: Common NMR Experiments and Structural Information for Peptides

NMR ExperimentInformation ProvidedUtility for Tridecactide Conformation Analysis
1D H NMR Chemical shifts, peak multiplicity, integrationInitial assessment of proton environments, functional groups. libretexts.org
2D COSY (H-H) Scalar couplings between vicinal protonsIdentification of amino acid spin systems. libretexts.org
2D TOCSY (H-H) Scalar couplings within an entire spin systemComplete assignment of amino acid residues.
2D HSQC (H-C or H-N) Direct correlations between a proton and its attached carbon/nitrogenAssignment of backbone and side-chain resonances.
2D HMBC (H-C) Long-range correlations between protons and carbonsConnectivity across peptide bonds, identification of quaternary carbons. nih.gov
2D NOESY/ROESY (H-H) Spatial proximities between protons (through-space)Determination of secondary structure, tertiary fold, and conformational preferences. nih.govnih.gov

Theoretical and Translational Research Perspectives on Tridecactide

Conceptual Frameworks for Tridecactide's Role in Immunomodulation Theory

Tridecactide, also identified as alpha-corticotropin 1-13, is a modified alpha-melanocyte stimulating hormone (α-MSH) that is under investigation for its potential immunomodulatory, anti-inflammatory, and antipyretic properties. drugbank.com The conceptual framework for its role in immunomodulation is largely derived from the well-established functions of α-MSH and related melanocortin peptides, which are known to regulate immune responses and inflammation. drugbank.comnih.gov Immunomodulators are substances that can enhance or suppress the immune response to maintain homeostasis. nih.gov Their mechanisms can involve regulating immune cell communication, differentiation, and effector functions. nih.gov

The theoretical role of Tridecactide in immunomodulation is centered on its potential interaction with melanocortin receptors found on various immune cells, including T lymphocytes, macrophages, and dendritic cells. The activation of these receptors can trigger signaling pathways that lead to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the promotion of anti-inflammatory cytokines. nih.gov This positions Tridecactide within a conceptual framework of suppressive immunomodulation, where the primary goal is to dampen an overactive or misdirected immune response, which is characteristic of certain inflammatory and autoimmune conditions.

The key theoretical mechanisms for Tridecactide's immunomodulatory action include:

Cytokine Network Modulation: Influencing the balance between pro-inflammatory and anti-inflammatory cytokine production. nih.gov

T-Cell Regulation: Affecting the proliferation and differentiation of T helper (Th) cells, potentially shifting the balance from pro-inflammatory Th1 and Th17 cells towards regulatory T cells (Tregs). nih.gov

Inhibition of Inflammatory Pathways: Downregulating crucial signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is central to the inflammatory response.

These actions are fundamental to the broader theory of immunomodulation, which seeks to restore immune balance rather than broadly suppressing the entire immune system. nih.gov

Investigational Paradigms for Autoimmune Disease Research Utilizing Tridecactide Analogs

The potential anti-inflammatory and immunomodulatory properties of Tridecactide make it and its analogs prime candidates for investigation in the context of autoimmune diseases. nih.gov Research in this area follows established investigational paradigms that use preclinical animal models to simulate human autoimmune conditions. These models are crucial for evaluating the efficacy and mechanisms of action of new therapeutic agents. cyagen.comyoutube.com

A primary investigational paradigm involves the use of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics many of the clinical and pathological features of multiple sclerosis (MS). nih.gov In this model, researchers would administer Tridecactide analogs to assess their ability to prevent disease onset or ameliorate existing symptoms. Key endpoints would include clinical scoring of disease severity, histological analysis of central nervous system inflammation and demyelination, and immunological profiling of T-cell responses, particularly the balance between Th1/Th17 cells and regulatory T cells. nih.govnih.gov

Another common paradigm is the use of collagen-induced arthritis (CIA) models in mice or rats, which are standard for studying rheumatoid arthritis. Here, the investigation would focus on the ability of Tridecactide analogs to reduce joint inflammation, swelling, and bone erosion. Similarly, models for type 1 diabetes, such as the non-obese diabetic (NOD) mouse, could be used to explore whether these peptides can protect insulin-producing pancreatic beta-cells from autoimmune destruction. nih.govdecodingautoimmunity.org

Investigational ParadigmAutoimmune Disease ModelKey Research Focus with Tridecactide AnalogsPrimary Outcome Measures
Neuroinflammation Experimental Autoimmune Encephalomyelitis (EAE)Amelioration of CNS inflammation and demyelinationClinical EAE score, reduction in T-cell infiltration, preservation of myelin
Inflammatory Arthritis Collagen-Induced Arthritis (CIA)Reduction of joint inflammation and cartilage destructionPaw swelling, arthritis score, cytokine levels (e.g., TNF-α, IL-17)
Type 1 Diabetes Non-Obese Diabetic (NOD) MousePrevention of autoimmune destruction of pancreatic beta-cellsIncidence of diabetes, blood glucose levels, insulitis scoring
Systemic Lupus MRL/lpr Mouse ModelSuppression of systemic autoimmunity and organ damageAutoantibody titers (e.g., anti-dsDNA), kidney pathology, cytokine profiling

These paradigms provide a systematic approach to validating the therapeutic potential of Tridecactide analogs, moving from in vitro cellular assays to complex in vivo models that can offer insights into their translational potential for treating human autoimmune diseases. cyagen.comnyulangone.org

Strategies for Addressing Antimicrobial Resistance through Tridecaptin-Based Research

Tridecaptins are a class of linear non-ribosomal peptides with potent and selective activity against Gram-negative bacteria, including multidrug-resistant (MDR) strains that pose a significant global health threat. rsc.orgnih.govresearchgate.net Research into Tridecaptins has unveiled several strategies to combat antimicrobial resistance.

A primary strategy stems from their unique mechanism of action. Tridecaptins bind selectively to the Gram-negative variant of lipid II, a crucial precursor for cell wall synthesis, and disrupt the proton motive force of the inner membrane. nih.govqub.ac.ukpnas.org This mechanism is distinct from many existing antibiotics and targets a molecule that is difficult for bacteria to modify without compromising their survival, thereby lowering the likelihood of resistance development. qub.ac.ukpnas.org Studies have shown that Escherichia coli does not develop persistent resistance to Tridecaptin A1 even after prolonged exposure. researchgate.netpnas.org

A second strategy involves the synthetic modification of the Tridecaptin structure. Their linear nature makes them highly suitable for solid-phase peptide synthesis, allowing for the creation of numerous analogs. nih.govqub.ac.uk Research has focused on:

N-terminal Modification: Altering the N-terminal lipid tail has produced analogs with enhanced potency against MDR pathogens like Klebsiella pneumoniae. nih.gov

Amino Acid Substitution: Replacing expensive, non-proteinogenic amino acids with cheaper alternatives has successfully created derivatives that retain strong antimicrobial activity while being more cost-effective to produce. nih.govrsc.org

A third strategy is the use of Tridecaptins as potentiators or adjuvants. Unacylated Tridecaptins, which may have weak direct antimicrobial activity, can permeabilize the outer membrane of Gram-negative bacteria. nih.govmdpi.com This sensitizes the bacteria to other antibiotics that are normally blocked by this outer barrier, creating a synergistic effect and restoring the efficacy of conventional drugs against resistant strains. qub.ac.ukmdpi.com

Tridecaptin AnalogModification from Oct-TriA1Activity Against A. baumannii (MIC, μg/mL)Activity Against K. pneumoniae (MIC, μg/mL)Reference
Oct-TriA1 (1) -256.25 nih.gov
Oct-TriA2 (2) 12-d-aIle → 12-d-Ile5012.5 nih.gov
Analog 7 2,8-d-Dab → 2,8-d-Orn; 7-Dab → 7-Orn12.56.25 nih.gov

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible bacterial growth.

Contributions of Tridecactide Research to General Peptide Drug Design and Discovery Principles

Research into Tridecactide and the related Tridecaptin family has provided significant contributions to the broader principles of peptide drug design and discovery. univie.ac.atmdpi.com These peptides serve as valuable case studies for overcoming common challenges associated with peptide therapeutics, such as stability, manufacturing cost, and target specificity. mdpi.comnih.gov

One major contribution comes from the extensive structure-activity relationship (SAR) studies conducted on Tridecaptin analogs. This research has demonstrated key principles for optimizing peptide antibiotics:

Simplification for Manufacturability: The linear structure of Tridecaptins makes them more amenable to established synthesis techniques like solid-phase peptide synthesis (SPPS) compared to more complex cyclic peptides. researchgate.netnih.gov Research has further shown that expensive non-proteinogenic residues can be replaced with more common and cheaper amino acids without a significant loss of activity, a crucial principle for developing commercially viable therapeutics. nih.gov

Targeted Modification: SAR studies on the N-terminal lipid tail of Tridecaptin A1 revealed that this portion could be replaced with simpler hydrophobic groups to enhance potency. nih.gov This highlights the principle of modular design, where specific parts of a peptide can be systematically modified to improve its pharmacological properties.

Similarly, research into the broader family of melanocortin peptides, to which Tridecactide belongs, has advanced the understanding of peptide-receptor interactions. SAR studies have precisely mapped the pharmacophore domain (His-Phe-Arg-Trp) and identified the importance of specific structural conformations, like the reverse turn, for receptor binding and activation. nih.gov This knowledge is a foundational principle for the rational design of peptide agonists and antagonists with high selectivity for specific receptor subtypes. nih.gov

The development of peptide-drug conjugates (PDCs) is another area informed by this type of research. nih.gov The ability to use peptides to target specific cells or tissues can be leveraged to deliver cytotoxic agents or other small molecules, a principle that relies on the precise design and synthesis of peptides with high target affinity. nih.govsciencedaily.com

Peptide Design PrincipleExample from Tridecaptin/Melanocortin ResearchImplication for General Drug Discovery
Cost-Effective Synthesis Replacement of expensive d/l-diaminobutyric acid in Tridecaptin analogs with cheaper ornithine residues. nih.govEnables the development of peptide drugs that are economically feasible for large-scale production and clinical use.
Structure-Activity Relationship (SAR) Modification of the N-terminal lipid tail of Tridecaptin A1 to increase potency against MDR bacteria. nih.govProvides a systematic framework for rationally designing peptides with improved efficacy and safety profiles.
Targeting Novel Mechanisms Tridecaptins target Lipid II and the proton motive force, circumventing common resistance pathways. nih.govpnas.orgEmphasizes the strategy of identifying and targeting novel biological pathways to overcome drug resistance.
Pharmacophore Identification Defining the critical His-Phe-Arg-Trp sequence and its conformation for melanocortin receptor binding. nih.govAllows for the focused design of highly selective peptide ligands, minimizing off-target effects.

Q & A

Q. What experimental protocols are recommended for assessing tridecactide's cytogenetic effects on human lymphocytes in vitro?

Methodological Answer:

  • Use peripheral blood lymphocytes from diagnosed patients (e.g., multiple sclerosis) cultured in RPMI-1640 medium with phytohemagglutinin stimulation.
  • Apply tridecactide at concentrations such as 0.24 µg/mL (low) and 24 µg/mL (high) alongside controls .
  • Analyze chromosomal aberrations (e.g., gaps, breaks, dicentrics) via Giemsa staining and microscopy after 48–72 hours of incubation. Include mitotic index calculations (M1 + M2 phases) for cell cycle impact assessment .
  • Validate results using descriptive statistics (mean ± SD) and ANOVA for inter-group comparisons .

Q. How do researchers standardize tridecactide concentrations for in vitro studies to ensure reproducibility?

Methodological Answer:

  • Base concentrations on prior pharmacological studies (e.g., 1.2–120 µg/mL for related peptides like met-enkephalin) .
  • Use logarithmic scaling (e.g., 10× increments) to test dose-response relationships. For example:
  • Low dose: 0.24 µg/mL tridecactide + 1.2 µg/mL met-enkephalin.
  • High dose: 24 µg/mL tridecactide + 120 µg/mL met-enkephalin .
    • Include vehicle controls (e.g., saline) and reference compounds (e.g., α-MSH analogs) to isolate tridecactide-specific effects .

Advanced Research Questions

Q. How can contradictory findings on tridecactide's impact on chromosomal stability be reconciled across studies?

Methodological Answer:

  • Variable 1: Incubation time . Shorter durations (48 hours) may fail to capture late-stage mitotic errors, whereas 72-hour cultures allow fuller manifestation of anomalies .
  • Variable 2: Cell type specificity . Lymphocytes from autoimmune patients (e.g., MS) show baseline genomic instability, potentially masking tridecactide's effects .
  • Variable 3: Combination therapies . Synergistic interactions with peptides like met-enkephalin may alter outcomes; isolate tridecactide in single-agent trials .
  • Resolution : Conduct meta-analyses comparing studies using PRISMA guidelines, focusing on protocol harmonization (e.g., ISO 10993-23 for genotoxicity testing) .

Q. What mechanisms underlie tridecactide's reported increase in numerical chromosomal abnormalities (e.g., aneuploidy)?

Methodological Answer:

  • Hypothesize tridecactide-induced spindle assembly checkpoint (SAC) dysregulation via proteomic analysis (e.g., Mad2, BubR1 expression).
  • Employ fluorescence in situ hybridization (FISH) to track specific chromosomes (e.g., X, 14) prone to non-disjunction in treated cells .
  • Compare with known aneugens (e.g., colchicine) using sister chromatid exchange (SCE) assays to distinguish clastogenic vs. aneugenic activity .
  • Validate via transcriptomics (RNA-seq) to identify pathways like TP53 or AURKB linked to mitotic errors .

Q. How should researchers design studies to evaluate tridecactide's combined effects with immunomodulatory peptides?

Methodological Answer:

  • Use factorial design to test tridecactide + met-enkephalin combinations at multiple ratios (e.g., 1:1, 1:5, 5:1) .
  • Measure endpoints like cytokine secretion (IL-6, TNF-α) and chromosomal fragility (e.g., FRA3B, FRA16D breakpoints) to assess dual mechanisms .
  • Apply isobolographic analysis to determine additive/synergistic effects and calculate combination indices (CI < 1 indicates synergy) .
  • Include toxicity controls (e.g., lactate dehydrogenase release) to rule out confounding cytotoxicity .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing tridecactide's cytogenetic data with small sample sizes (n ≤ 7)?

Methodological Answer:

  • Use non-parametric tests (e.g., Wilcoxon signed-rank) for skewed distributions of chromosomal aberration counts .
  • Apply Bonferroni correction for multiple comparisons (e.g., structural vs. numerical abnormalities) to reduce Type I errors .
  • Report effect sizes (e.g., Cohen’s d) to quantify clinical relevance despite limited n .

Q. How can researchers address the challenge of low-frequency chromosomal aberrations (e.g., ring chromosomes) in tridecactide studies?

Methodological Answer:

  • Increase cell scoring counts (e.g., ≥1,000 metaphases per sample) to enhance detection power .
  • Use Poisson regression to model rare-event distributions and calculate aberration rates per 100 cells .
  • Validate findings with replication cohorts or bootstrap resampling to estimate confidence intervals .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to tridecactide studies using patient-derived lymphocytes?

Methodological Answer:

  • Obtain informed consent and institutional review board (IRB) approval, per Declaration of Helsinki principles .
  • Anonymize patient data (e.g., age, diagnosis duration) and disclose conflicts of interest (e.g., funding sources) .
  • Share raw karyotype images and flow cytometry data via repositories like Figshare to enable independent verification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.